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BIBP 3226 trifluoroacetate

Cat. No.: B1191874
M. Wt: 701.61
Attention: For research use only. Not for human or veterinary use.
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Description

The Neuropeptide Y (NPY) System: Endogenous Ligands and Receptor Subtypes (Y1, Y2, Y4, Y5)

The Neuropeptide Y (NPY) system is one of the most abundant and widely distributed neuropeptide signaling systems in the mammalian central and peripheral nervous systems. nih.gov It is comprised of a family of structurally related peptides, including Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.gov These endogenous ligands exert their diverse physiological effects by binding to a family of G protein-coupled receptors (GPCRs) known as the NPY receptors. wikipedia.org

To date, five main subtypes of NPY receptors have been identified in mammals, designated Y1, Y2, Y4, and Y5, with a fifth, y6, being non-functional in humans. nih.govwikipedia.org These receptors are activated by the endogenous ligands with varying affinities. The Y1, Y2, and Y5 receptors preferentially bind NPY and PYY, while the Y4 receptor shows a preference for PP. guidetopharmacology.org The NPY system is implicated in a wide range of physiological processes, including the regulation of food intake, anxiety, cardiovascular function, and pain perception. nih.govtocris.com

The Neuropeptide FF (NPFF) System: Receptors (NPFF1, NPFF2) and Ligands

The Neuropeptide FF (NPFF) system is another significant RF-amide peptide system involved in a variety of physiological functions. The endogenous ligands for this system include Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF). nih.gov These peptides are derived from a common precursor gene and are characterized by a C-terminal Arg-Phe-NH2 motif. nih.gov

The biological effects of NPFF and its related peptides are mediated through two G protein-coupled receptors, NPFF1 (also known as GPR147) and NPFF2 (also known as GPR74). nih.govwikipedia.org The NPFF system is known to play a role in pain modulation, cardiovascular regulation, and the modulation of opioid receptor function. nih.govwikipedia.org

Historical Development of Non-Peptide Receptor Antagonists in Neuropharmacology

The study of neuropeptide systems was initially limited by the lack of small, non-peptide molecules that could act as selective antagonists. Early research relied heavily on peptide-based ligands, which often suffered from poor metabolic stability and limited ability to cross the blood-brain barrier, thus restricting their in vivo applications. uni-regensburg.de

The development of non-peptide antagonists represented a major breakthrough in neuropharmacology. These small molecules offered improved pharmacokinetic properties, including oral bioavailability and central nervous system penetration, making them invaluable tools for both in vitro and in vivo studies. The creation of the first non-peptide neurotensin (B549771) receptor antagonist, SR 48692, was a significant milestone that paved the way for the development of similar antagonists for other neuropeptide receptors. nih.gov This advancement allowed for a more precise investigation of the physiological roles of neuropeptide systems and opened up new avenues for therapeutic drug development.

Emergence of BIBP 3226 Trifluoroacetate (B77799) as a Foundational Pharmacological Tool

A pivotal moment in NPY research was the development of BIBP 3226. wikipedia.org It was the first potent and highly selective non-peptide antagonist for the NPY Y1 receptor. guidetopharmacology.orgnih.gov The design of BIBP 3226 was based on the hypothesis that the crucial pharmacophoric groups for interaction with the Y1 receptor are located in the C-terminal portion of the NPY peptide. nih.gov This led to the synthesis of a small molecule that could mimic this interaction and competitively block the receptor. nih.govnih.gov

The trifluoroacetate salt form of BIBP 3226 is commonly used in research settings. It is important to note that while highly selective for the Y1 receptor, subsequent research revealed that BIBP 3226 also possesses antagonist activity at Neuropeptide FF (NPFF) receptors, making it a mixed NPY Y1 and NPFF receptor antagonist. tocris.comnih.gov This dual activity necessitates careful interpretation of experimental results.

Significance of Selective Receptor Antagonists for Elucidating Receptor Functionality

The availability of selective receptor antagonists like BIBP 3226 is paramount for dissecting the specific functions of individual receptor subtypes within a complex neuropeptide system. By selectively blocking the activity of one receptor subtype, researchers can observe the resulting physiological and behavioral changes, thereby inferring the role of that specific receptor.

For instance, the use of BIBP 3226 has been instrumental in clarifying the role of the Y1 receptor in various processes. Studies using this antagonist have helped to demonstrate the involvement of Y1 receptors in blood pressure regulation, particularly in response to stress. nih.gov It has also been used to show that presynaptic Y1 receptors exist and are involved in modulating catecholamine release. nih.gov The ability to block a specific receptor with a tool like BIBP 3226 provides a level of precision that is unattainable with less selective methods, thereby significantly advancing our understanding of neuropharmacology.

Detailed Research Findings

Binding Affinity and Selectivity of BIBP 3226

BIBP 3226 exhibits a high affinity for the rat NPY Y1 receptor, with a Ki value of 1.1 nM. tocris.comtargetmol.com Its selectivity for the Y1 subtype over other NPY receptor subtypes is a key feature. The compound displays significantly lower affinity for the NPY Y2, Y4, and Y5 receptors, with Ki values greater than 1000 nM for these subtypes. tocris.comtargetmol.com However, BIBP 3226 also demonstrates notable affinity for NPFF receptors, with Ki values of 79 nM for the human NPFF2 receptor and 108 nM for the rat NPFF receptor. tocris.comtargetmol.com This makes it a mixed antagonist.

ReceptorKi (nM)
rNPY Y11.1
hNPFF279
rNPFF108
rNPY Y2> 1000
rNPY Y4> 1000
rNPY Y5> 1000

In Vivo Pharmacological Effects

Studies have demonstrated the in vivo antagonistic effects of BIBP 3226 on both NPY Y1 and NPFF receptors. For example, BIBP 3226 has been shown to antagonize the hypothermic and anti-morphine effects induced by NPFF. nih.gov It also reduces the pressor effects of both NPFF and NPVF in anesthetized rats. nih.gov In pigs, BIBP 3226 dose-dependently antagonizes the vascular responses to both exogenous and endogenous NPY, confirming its Y1 receptor antagonist activity in the cardiovascular system. nih.gov

Properties

Molecular Formula

C27H31N5O3.2CF3CO2H

Molecular Weight

701.61

Synonyms

N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide ditrifluoroacetate

Origin of Product

United States

Molecular and Receptor Pharmacology of Bibp 3226 Trifluoroacetate

Receptor Binding Profile and Affinity Constants (K_i values)

The binding affinity of a compound to a receptor is a critical measure of its potential biological activity. This is often expressed by the inhibition constant (K_i), which indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower K_i value signifies a higher binding affinity.

High Affinity Binding to Neuropeptide Y Y1 Receptors

BIBP 3226 trifluoroacetate (B77799) demonstrates a potent and high-affinity binding to the neuropeptide Y Y1 (NPY Y1) receptor. Research has consistently reported a K_i value in the nanomolar range for this interaction. Specifically, the K_i value for the rat NPY Y1 receptor is approximately 1.1 nM. This strong binding underscores the compound's significant potential to modulate the physiological processes mediated by the NPY Y1 receptor.

Binding Characteristics with Neuropeptide FF Receptors (NPFF1, NPFF2)

In addition to its primary target, BIBP 3226 trifluoroacetate also interacts with neuropeptide FF (NPFF) receptors, specifically the NPFF1 and NPFF2 subtypes. Its affinity for these receptors, however, is lower than for the NPY Y1 receptor. The reported K_i values for the human NPFF2 receptor and the rat NPFF receptor are 79 nM and 108 nM, respectively. This indicates a reduced but still significant interaction with the NPFF system.

Interactive Data Table: Receptor Binding Affinities of this compound
ReceptorSpeciesK_i Value (nM)Reference
NPY Y1Rat1.1
NPFF2Human79
NPFFRat108

Receptor Selectivity and Specificity

The selectivity of a compound for its target receptor over other related receptors is a crucial aspect of its pharmacological profile, as it can determine the specificity of its effects.

Structural Determinants of Ligand Binding at Target Receptors

BIBP 3226 was developed as the first potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. nih.govwikipedia.org Its design was conceptually based on mimicking the structure of the C-terminal portion of Neuropeptide Y, which is known to be crucial for receptor interaction. nih.govnih.gov This has resulted in a molecule with high affinity for the Y1 receptor and significant selectivity over other NPY receptor subtypes such as Y2, Y4, and Y5. nih.govguidetopharmacology.orgtocris.comrndsystems.com

The chemical structure of BIBP 3226, (R)-Nα-diphenylacetyl-N-(4-hydroxybenzyl)argininamide, contains key features that govern its binding to the Y1 receptor. nih.gov Structure-activity relationship studies have explored how modifications to its core components affect receptor affinity and selectivity. For instance, replacing the benzylamino group with a tetrahydrobenzazepinyl group was found to preserve most of the Y1 antagonist activity. nih.gov

Detailed investigations at the molecular level have identified specific amino acid residues within the human Y1 receptor that are critical for the binding of BIBP 3226. Through site-directed mutagenesis studies, where specific amino acids in the receptor are substituted with alanine (B10760859), researchers have mapped the binding pocket. These studies reveal an overlapping, yet distinct, binding site for BIBP 3226 compared to the endogenous ligand, NPY. nih.gov

Several residues within the transmembrane domains of the Y1 receptor are crucial for the binding of both BIBP 3226 and NPY. These shared interaction points include W163, F173, Q219, N283, F286, and D287. nih.gov Mutation of these residues to alanine resulted in a significant reduction in binding affinity for both the antagonist and the native peptide. nih.gov

Conversely, certain residues are uniquely important for either the antagonist or the endogenous ligand. A mutation at position Y211A in the human Y1 receptor completely abolished the binding of BIBP 3226 while maintaining the wild-type affinity for NPY. nih.gov This highlights the specific role of the Y211 residue in accommodating the non-peptide structure of BIBP 3226. In contrast, mutations at Y100, D104, W288, and H298 significantly reduced or eliminated NPY binding without affecting the receptor's ability to bind BIBP 3226. nih.gov This evidence strongly supports the model of an overlapping binding site with distinct interaction points that confer specificity. nih.gov

While highly selective for the Y1 receptor, BIBP 3226 also demonstrates antagonist activity at the neuropeptide FF (NPFF) receptor, specifically the hNPFF2 subtype. wikipedia.orgtocris.commedchemexpress.com Its affinity for NPFF receptors is, however, considerably lower than for the Y1 receptor.

The binding affinities of BIBP 3226 for various NPY and NPFF receptor subtypes are summarized in the table below.

Receptor SubtypeKi (nM)Species
NPY Y11.1Rat
NPFF279Human
NPFF108Rat
NPY Y2> 1000Rat
NPY Y4> 1000Rat
NPY Y5> 1000Rat
Data sourced from multiple studies. tocris.comrndsystems.commedchemexpress.com

Cellular and Subcellular Mechanisms of Bibp 3226 Trifluoroacetate Action

In Vitro Functional Assays for Receptor Antagonism

The antagonistic properties of BIBP 3226 have been characterized through various in vitro functional assays, which have provided detailed insights into its mechanism of action at the cellular level.

Agonist-Stimulated Adenylate Cyclase Inhibition Assays

Neuropeptide Y, acting through its Y1 receptor, typically inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. BIBP 3226 has been shown to competitively antagonize this effect. In cellular models expressing the human NPFF2 receptor, BIBP 3226 effectively counteracts the inhibition of forskolin-stimulated cAMP production induced by NPFF. apexbt.comglpbio.com This demonstrates that BIBP 3226 can block the Gαi/o-coupled signaling pathway, which is responsible for the inhibition of adenylate cyclase. nih.gov The ability of BIBP 3226 to prevent the agonist-induced decrease in cAMP levels confirms its role as a functional antagonist at these receptors.

Intracellular Calcium Mobilization Studies

The NPY Y1 receptor is known to be coupled to the mobilization of intracellular calcium ([Ca2+]i). nih.gov BIBP 3226 has demonstrated a dual effect on [Ca2+]i in Chinese Hamster Ovary (CHO) cells transfected with the NPY Y1 receptor (CHO-Y1 cells). nih.gov It potently inhibits the increase in [Ca2+]i evoked by NPY, which is consistent with its Y1 receptor antagonist properties. nih.gov However, at higher concentrations (exceeding 1 microM), BIBP 3226 itself can cause a significant increase in [Ca2+]i, an effect that is also observed in wild-type CHO-K1 cells lacking the NPY Y1 receptor. nih.gov This suggests that at higher concentrations, BIBP 3226 may interact with other cellular targets or directly influence mechanisms involved in calcium homeostasis, independent of its Y1 receptor antagonism. nih.gov The primary mechanism of NPY Y1 receptor-mediated calcium mobilization involves the activation of phospholipase C, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (InsP3), which then triggers the release of calcium from intracellular stores. pancreapedia.org

Modulation of Protein Kinase Cascades (e.g., Akt, p44/42 MAPK phosphorylation)

The signaling pathways initiated by NPY Y1 receptor activation can influence various protein kinase cascades that are crucial for cellular processes. While direct studies detailing the effects of BIBP 3226 on Akt and p44/42 MAPK phosphorylation in the context of NPY Y1 receptor antagonism are not extensively available in the provided search results, the known downstream effects of G-protein coupled receptors (GPCRs) like the Y1 receptor suggest a likely role. GPCRs can modulate the activity of kinase cascades such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 (p44/42) and p38 MAPK. nih.gov By blocking the initial G-protein activation by NPY, BIBP 3226 would be expected to prevent the subsequent phosphorylation and activation of these kinase cascades. This is a critical area for further investigation to fully understand the scope of BIBP 3226's cellular effects.

Receptor Coupling and Signal Transduction Pathways

The antagonistic action of BIBP 3226 is fundamentally tied to its interaction with specific G-protein coupled receptors and the subsequent impact on their signal transduction pathways.

G-Protein Coupled Receptor (GPCR) Interaction Dynamics

BIBP 3226 acts as a competitive antagonist at the NPY Y1 receptor. nih.gov This means it binds to the same site as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, it prevents NPY from binding and initiating the conformational changes in the receptor that are necessary for G-protein activation. nih.gov The NPY Y1 receptor, like many GPCRs, couples to heterotrimeric G-proteins, specifically those of the Gαi/o family. nih.gov This interaction is central to the subsequent intracellular signaling events. BIBP 3226's high affinity for the Y1 receptor allows it to effectively compete with NPY and disrupt this initial step in the signaling cascade. nih.gov

Effects on Downstream Effector Systems

By blocking the coupling of the NPY Y1 receptor to its G-protein, BIBP 3226 effectively inhibits all downstream signaling pathways that are normally activated by NPY. The primary downstream effector of the Gαi/o pathway is adenylate cyclase, which is inhibited upon receptor activation. nih.gov As discussed, BIBP 3226 prevents this inhibition. apexbt.comglpbio.com Another key downstream effect of Y1 receptor activation is the modulation of ion channels, leading to changes in cellular excitability. Furthermore, the activation of phospholipase C and subsequent increase in intracellular calcium represents another critical downstream pathway affected by BIBP 3226. nih.govnih.gov By blocking the Y1 receptor, BIBP 3226 prevents NPY from exerting its modulatory effects on these diverse downstream effector systems.

Ligand-Induced Receptor Conformational Changes and Regulation

The action of BIBP 3226 trifluoroacetate (B77799) at the cellular level is intrinsically linked to its interaction with the Neuropeptide Y (NPY) Y1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. As a competitive antagonist, BIBP 3226 binds to the Y1 receptor and prevents its activation by the endogenous agonist, NPY. nih.gov This antagonistic action is not merely a passive blockade but involves specific conformational changes in the receptor, which in turn regulate its signaling activity and cellular trafficking.

Biochemical and pharmacological studies have consistently demonstrated that BIBP 3226 acts as a competitive antagonist at the Y1 receptor. nih.gov This was established through the observation that increasing concentrations of BIBP 3226 progressively inhibit the physiological effects of NPY. The design of BIBP 3226 was based on the hypothesis that the crucial pharmacophoric groups for interaction with the Y1 receptor reside in the C-terminal region of NPY. nih.gov This has been substantiated by molecular studies indicating that BIBP 3226 and NPY share an overlapping binding site on the human Y1 receptor. nih.gov

Subsequent research involving site-directed mutagenesis has provided a more granular understanding of the interaction between BIBP 3226 and the Y1 receptor. These studies have identified specific amino acid residues within the transmembrane domains of the receptor that are critical for the binding of both NPY and BIBP 3226, as well as residues that are selective for each ligand. This highlights the nuanced nature of the conformational changes induced by each molecule. nih.gov

For instance, mutations at certain positions within the Y1 receptor have been shown to decrease the binding affinity for both NPY and BIBP 3226, suggesting a shared binding pocket. Conversely, mutations at other sites selectively impact the binding of either the agonist or the antagonist, indicating that while their binding sites overlap, they are not identical. nih.gov

While direct structural elucidation of the BIBP 3226-Y1R complex is not yet available, studies on the Y1 receptor bound to other small-molecule antagonists with similar chemical structures provide significant insights. These studies reveal that antagonist binding stabilizes an inactive conformation of the receptor. This is in contrast to agonist binding, which induces a conformational shift that allows for the coupling of intracellular G proteins and the initiation of downstream signaling cascades.

A key aspect of this stabilization of the inactive state involves a highly conserved "toggle switch" residue within the transmembrane domain. In the antagonist-bound state, this residue is maintained in a conformation that is characteristic of an inactive GPCR, thereby preventing the receptor from adopting the active conformation required for signaling.

Furthermore, the regulation of the Y1 receptor is also influenced by its cellular trafficking, particularly its internalization. Agonist binding to the Y1 receptor typically triggers receptor phosphorylation and subsequent recruitment of β-arrestins, leading to clathrin-mediated endocytosis. This process serves as a mechanism for signal desensitization and receptor downregulation. However, studies have shown that as an antagonist, BIBP 3226 does not induce receptor sequestration in the same manner as agonists. This differential effect on receptor internalization is a crucial aspect of its regulatory function, as it leaves the receptor population at the cell surface available to compete with the endogenous agonist.

Central Nervous System (CNS) Modulations and Behavioral Research

BIBP 3226 has been instrumental in exploring the role of the NPY Y1 receptor in the central nervous system. Its administration has been shown to modulate anxiety-like behaviors, stress responses, and fear conditioning, providing significant insights into the neurobiological functions of the NPY system.

Studies in rodents have consistently demonstrated that the blockade of NPY Y1 receptors by BIBP 3226 induces anxiogenic-like effects. In the elevated plus-maze (EPM) test, a standard preclinical model for anxiety, intracerebroventricular (i.c.v.) administration of BIBP 3226 in rats led to a decrease in the exploration of the open arms, which is indicative of an anxiety-like state. nih.govnih.gov This effect was observed without significant changes in general locomotor activity, as assessed in the open-field test, suggesting that the behavioral changes in the EPM are related to anxiety rather than sedation or motor impairment. nih.gov

Further investigation into the specific brain regions mediating these effects revealed that microinjection of BIBP 3226 into the dorsal periaqueductal gray matter (DPAG) also produced a decrease in EPM exploration. nih.gov Conversely, injections into the central nucleus of the amygdala, locus coeruleus, or the paraventricular nucleus of the hypothalamus did not significantly alter plus-maze exploration, suggesting a key role for Y1 receptors in the DPAG in mediating anxiety-related behavior. nih.gov The anxiogenic-like effect of BIBP 3226 could be counteracted by pretreatment with diazepam, a classic anxiolytic agent.

The aversive nature of central NPY Y1 receptor blockade was further confirmed using a place conditioning paradigm. Rats that received pairings with an anxiogenic dose of BIBP 3226 developed a conditioned aversion to the drug-associated environment. nih.gov These findings collectively suggest that endogenous NPY, acting through Y1 receptors, plays a crucial role in regulating affective states and that blockade of this signaling pathway leads to a state of heightened anxiety. nih.gov

Table 1: Effects of BIBP 3226 on Anxiogenic-Like Behavior and Exploratory Activity in Rodents

Behavioral Test Species Administration Route Key Findings Reference
Elevated Plus-Maze Rat Intracerebroventricular (i.c.v.) Induced an anxiogenic-like reaction. nih.gov
Elevated Plus-Maze Rat i.c.v.; Intra-DPAG Decreased exploration of open arms, suggesting anxiogenic-like effect. No change in locomotor activity. nih.gov
Open-Field Test Rat i.c.v.; Intra-DPAG No significant effect on exploratory activity or general locomotion. nih.gov
Conditioned Place Aversion Rat i.c.v. Produced a conditioned aversion for the drug-associated place. nih.gov

The NPYergic system is recognized for its involvement in stress regulation and resilience. nih.gov Blockade of NPY Y1 receptors with BIBP 3226 has been shown to interfere with the protective effects of NPY against stress. Endogenous NPY is thought to help contain the negative consequences of stress exposure. nih.gov Studies using BIBP 3226 suggest that the anxiolytic-like effects of NPY are mediated through the Y1 receptor, and antagonism of this receptor can exacerbate anxiety-related behaviors, particularly under stressful conditions. nih.gov The increased anxiety-like behavior observed with BIBP 3226 points to the crucial role of the NPY-Y1 receptor pathway in managing stress responses and maintaining emotional homeostasis. nih.gov

The fear-potentiated startle (FPS) paradigm is a model used to measure conditioned fear by assessing the increase in the amplitude of the acoustic startle reflex in the presence of a conditioned fear cue. While direct studies specifically examining the effect of BIBP 3226 on the FPS paradigm are limited, its known anxiogenic-like properties suggest a potential to enhance fear responses. Given that drugs that reduce anxiety typically attenuate fear-potentiated startle, it is plausible that an anxiogenic compound like BIBP 3226 could enhance the startle response in the presence of a fear-conditioned stimulus. This hypothesis is supported by the broader understanding that the NPY system, particularly via Y1 receptors, is involved in the modulation of fear and anxiety circuits within the brain, including the amygdala, which is a key structure in the fear-potentiated startle reflex.

There is an intricate interplay between the NPY and the corticotropin-releasing hormone (CRH) systems in the regulation of stress and anxiety. NPY generally exerts anxiolytic effects, while CRH is known to be anxiogenic. Research indicates that the anxiogenic-like effect induced by the NPY Y1 receptor antagonist BIBP 3226 can be prevented by the administration of a CRH antagonist, α-helical CRF(9-41). This finding suggests that the anxiety-like state produced by blocking NPY Y1 receptors may be mediated, at least in part, through an activation of the CRH system. It implies that endogenous NPY, acting on Y1 receptors, may normally exert an inhibitory influence on CRH-mediated stress and anxiety pathways.

Regulation of Energy Homeostasis and Metabolic Processes

The NPY system is a powerful regulator of energy balance, with NPY being one of the most potent orexigenic (appetite-stimulating) peptides. BIBP 3226 has been a critical tool in dissecting the role of the Y1 receptor in mediating these effects.

BIBP 3226 has been shown to modulate various aspects of feeding behavior in rodents. Intracerebroventricular administration of BIBP 3226 can block the potent feeding-stimulatory effect of exogenously administered NPY. This provides strong evidence that the Y1 receptor subtype is involved in mediating the orexigenic actions of NPY.

Furthermore, BIBP 3226 has been observed to reduce food intake stimulated by a 24-hour fast. It also significantly decreased the consumption of a highly palatable diet, suggesting that NPY Y1 receptors are involved in mediating the intake of rewarding food, not just regular chow. Interestingly, at certain doses, BIBP 3226 did not affect the spontaneous intake of regular chow, indicating a more prominent role for Y1 receptors under conditions of increased energy demand or when highly palatable food is available.

Studies involving direct injection of BIBP 3226 into the paraventricular nucleus (PVN) of the hypothalamus, a key area for feeding regulation, have shown that it can reduce NPY-induced food intake. However, some research suggests that the inhibition of NPY-induced feeding by BIBP 3226 might involve non-specific mechanisms, as its inactive enantiomer also showed some effect, albeit to a lesser extent. Despite this, the balance of evidence points towards a significant role for the Y1 receptor in the control of food intake by NPY.

Table 2: Effects of BIBP 3226 on Feeding Behavior in Rodents

Type of Food Intake Species Administration Route Key Findings Reference
NPY-Induced Rat Intracerebroventricular (i.c.v.) Blocked the orexigenic effect of NPY.
NPY-Induced Rat Intra-Paraventricular Nucleus (PVN) Reduced NPY-induced food intake in a dose-responsive manner.
Fasting-Induced (24h) Rat i.c.v. Significantly reduced food intake.
Highly Palatable Diet Rat i.c.v. Significantly reduced the intake of a highly palatable diet.
Spontaneous (Regular Chow) Rat i.c.v. No effect on the consumption of regular chow at the tested dose.

An examination of the preclinical pharmacological effects of BIBP 3226 trifluoroacetate reveals its significant interactions with key physiological systems in non-human animal models. This article details the compound's influence on hypothalamic appetite regulation, its complex relationship with nociception and the opioid system, and its impact on the cardiovascular system.

Structure Activity Relationship Sar and Molecular Design Insights

Early SAR Discoveries and Optimizations

The design of BIBP 3226 was conceptually driven by the structure of the endogenous ligand, Neuropeptide Y. nih.gov Researchers operated on the hypothesis that the critical pharmacophoric groups responsible for binding to the Y1 receptor were located within the C-terminal portion of the 36-amino acid NPY peptide. nih.govnih.gov This led to a focused effort to create smaller, non-peptidic molecules that could mimic this C-terminal structure and function as antagonists. nih.gov

The resulting molecule, BIBP 3226, is a synthetic arginine amide derivative. nih.govnih.gov Its development confirmed that a non-peptide structure could successfully interact with the Y1 receptor with nanomolar affinity, a pivotal discovery that opened the door for the creation of orally available NPY receptor antagonists. nih.gov The core structure features a diphenylacetyl group, an arginine-derived backbone, and a C-terminal 4-hydroxybenzylamide. nih.gov Early investigations quickly established BIBP 3226 as a potent and competitive antagonist, demonstrating its utility in probing the physiological functions of the Y1 receptor. nih.gov

Influence of Chemical Modifications on Receptor Affinity and Selectivity

BIBP 3226 exhibits high selectivity for the Y1 receptor over other NPY receptor subtypes such as Y2, Y4, and Y5. nih.govtocris.com However, it also shows notable affinity for the neuropeptide FF (NPFF) receptor, classifying it as a mixed NPY Y1/NPFF antagonist. tocris.com The affinity of BIBP 3226 for various receptor subtypes has been quantified through binding assays, revealing a clear preference for the Y1 receptor.

Receptor SubtypeBinding Affinity (Ki) in nMSource
Rat NPY Y11.1 tocris.com
Human NPFF279 tocris.com
Rat NPFF108 tocris.com
Rat NPY Y2> 1000 tocris.com
Rat NPY Y4> 1000 tocris.com
Rat NPY Y5> 1000 tocris.com

SAR studies on analogues of BIBP 3226 have provided further insights into the molecular requirements for receptor binding and selectivity. For example, replacing the C-terminal benzylamino group with a tetrahydrobenzazepinyl group was found to preserve most of the Y1 receptor activity. nih.gov More significant changes, such as the combination of an N(G)-phenylpropyl arginine and a N(alpha)-p-biphenylylacetyl moiety, led to a notable shift in selectivity away from the Y1 receptor and towards the Y5 receptor subtype. nih.gov This demonstrates that modifications at both the N-alpha and N-gamma positions of the core arginine structure are critical determinants of receptor affinity and selectivity.

Stereochemical Considerations in Receptor Recognition (e.g., R- and S-enantiomers)

The interaction between BIBP 3226 and the NPY Y1 receptor is highly dependent on the compound's stereochemistry. BIBP 3226 is the (R)-enantiomer of N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide. nih.gov Research has conclusively shown that this specific spatial arrangement is crucial for high-affinity binding.

Studies comparing the two enantiomers revealed a profound difference in their ability to interact with the Y1 receptor. The (R)-enantiomer, BIBP 3226, potently displaces radiolabeled NPY from human Y1 receptors with a Ki value in the low nanomolar range. nih.gov In stark contrast, the (S)-enantiomer is practically inactive, displaying almost no affinity for the Y1 receptor, with a reported Ki value greater than 10,000 nM. nih.gov This dramatic difference underscores the stereoselective nature of the binding pocket on the Y1 receptor, which can precisely distinguish between the two mirror-image forms of the molecule. The availability of the inactive (S)-enantiomer has also provided a valuable negative control for research studies, helping to confirm that the observed effects of BIBP 3226 are due to specific Y1 receptor antagonism. guidetopharmacology.org

Strategies for Modulating Blood-Brain Barrier Penetration and Distribution

A significant limitation of BIBP 3226 as a research tool for studying central nervous system (CNS) functions is its inability to effectively cross the blood-brain barrier (BBB) following systemic administration. researchgate.net This characteristic necessitates direct intracranial injection to study its effects on brain NPY receptors. researchgate.net The physicochemical properties of a molecule, such as its size, lipophilicity, and interaction with efflux transporters like P-glycoprotein (P-gp), are key determinants of BBB penetration. nih.gov

Several general strategies exist to enhance the CNS penetration of therapeutic agents, which could be applied to analogues of BIBP 3226 to create tools suitable for systemic administration in CNS studies:

Increased Lipophilicity: Modifying the structure to increase lipid solubility can enhance passive diffusion across the BBB. nih.gov However, this must be balanced, as very high lipophilicity can lead to other undesirable properties. nih.gov

Molecular Packaging: This strategy involves chemically modifying a peptide or small molecule to mask its hydrophilic nature and protect it from enzymatic degradation, thereby increasing its ability to cross the BBB. nih.gov

Inhibition of Efflux Pumps: The BBB contains efflux transporters that actively pump foreign substances out of the brain. Designing molecules that are not substrates for these transporters, or co-administering them with an efflux pump inhibitor, can increase CNS concentration. nih.gov

Use of Nanocarriers: Encapsulating a drug within nanoparticles can facilitate its transport across the BBB, potentially by exploiting endogenous transport mechanisms. nih.govnih.gov

Cell-Penetrating Peptides (CPPs): Attaching a drug to a CPP, a short sequence of amino acids, can facilitate its transport across cell membranes, including the endothelial cells of the BBB, through a receptor-independent mechanism. nih.gov

Developing analogues of BIBP 3226 that incorporate these principles could lead to new compounds with improved brain penetration, expanding their utility in neurological research.

Development of Analogues as Improved Research Tools

BIBP 3226 has served as a crucial lead compound, paving the way for the development of a new generation of NPY receptor antagonists with improved pharmacological properties. wikipedia.org These analogues have been designed to enhance potency, improve selectivity, or alter physicochemical characteristics like BBB penetrability.

One of the most notable successors is BIBO 3304 . This analogue demonstrates a 10-fold greater affinity for the Y1 receptor compared to BIBP 3226, with a reported IC50 of 0.2 nM, making it a more potent research tool. researchgate.nettocris.com Like its predecessor, BIBO 3304 is highly selective for the Y1 receptor. guidetopharmacology.org

As mentioned previously, chemical modifications have also been used to shift receptor selectivity. The development of analogues with a N(G)-phenylpropyl arginine and a N(alpha)-p-biphenylylacetyl moiety successfully shifted selectivity towards the Y5 receptor. nih.gov This creates a valuable tool for distinguishing the specific physiological roles of the Y1 versus the Y5 receptor, which can both be activated by NPY. The creation of such analogues highlights the power of medicinal chemistry to fine-tune the pharmacological profile of a lead compound to generate more specific and potent probes for dissecting complex biological systems.

Analytical Methodologies and Advanced Research Applications

Radioligand Binding Assays for Receptor Characterization

BIBP 3226 is a cornerstone tool for elucidating the molecular interactions at the human Neuropeptide Y (NPY) Y1 receptor. Radioligand binding assays are fundamental in characterizing the binding pocket of this receptor and understanding how ligands like NPY and antagonists like BIBP 3226 interact with it. These assays have demonstrated that BIBP 3226, a nonpeptide antagonist, shares an overlapping binding site with the endogenous peptide ligand, NPY. nih.gov This was determined by investigating the effects of various alanine (B10760859) mutations on the human Y1 receptor's ability to bind both NPY and BIBP 3226. nih.gov

Studies have revealed that specific amino acid residues are critical for the binding of either NPY, BIBP 3226, or both. For instance, mutations at positions Y100, D104, W288, and H298 significantly reduced or completely abolished NPY binding without affecting the binding of BIBP 3226. nih.gov Conversely, a mutation at Y211A resulted in a loss of affinity for BIBP 3226 while maintaining the wild-type affinity for NPY. nih.gov A number of other residues have been identified as crucial for the binding of both ligands, as mutations at these positions led to reduced binding for both NPY and BIBP 3226. nih.gov These findings from radioligand binding assays have been instrumental in developing a detailed model of the BIBP 3226 binding site at the human Y1 receptor. nih.gov

Table 1: Impact of Alanine Mutations in the Human Y1 Receptor on NPY and BIBP 3226 Binding

Mutated Residue Effect on NPY Binding Effect on BIBP 3226 Binding Reference
Y100, D104, W288, H298 Reduced or Abolished Unaffected nih.gov
W163, F173, Q219, N283, F286, D287 Reduced Reduced nih.gov
Y211A Unaffected (Wild-Type Affinity) No Affinity nih.gov

Application in In Vitro Cell-Based Assays for Functional Profiling

BIBP 3226 is extensively used in in vitro cell-based assays to functionally profile the activity of the NPY Y1 receptor and to screen for other potential receptor interactions. A key application is in assays that measure the potentiation of neurogenic vasoconstriction. For example, in isolated rat caudal artery preparations, NPY enhances the contractile response to adrenergic nerve stimulation. nih.gov BIBP 3226 has been shown to inhibit these vascular effects of NPY with an IC50 value of 126 nM. nih.gov

Furthermore, these functional assays have demonstrated the selectivity of BIBP 3226. It effectively inhibits the effects of the selective Y1 agonist [Leu31,Pro34]NPY and completely reverses the potentiation of neurogenic vasoconstriction caused by avian pancreatic polypeptide. nih.gov These effects are reversible and are attributed to the Y1 receptor subtype, as no functional evidence for a Y2 receptor subtype was observed in this specific preparation. nih.gov Such in vitro functional assays are crucial for the pharmacological characterization of NPY receptor antagonists. nih.gov

Microinjection and Infusion Techniques in In Vivo Animal Studies

In vivo animal studies utilizing microinjection and infusion techniques have been pivotal in understanding the physiological roles of the NPY Y1 receptor and the antagonistic effects of BIBP 3226. In pigs, intravenous infusions of BIBP 3226 have been used to study its effects on vascular responses to both endogenous and exogenous NPY. nih.gov These studies revealed that BIBP 3226 has a short half-life in plasma, with an elimination profile fitting a two-compartment model, characterized by an alpha-phase of 2.0 ± 0.2 minutes and a beta-phase of 20.1 ± 0.9 minutes. nih.gov To maintain a steady-state blockade of the Y1 receptors and to avoid non-specific effects, continuous intravenous infusion is the preferred method of administration in such studies. nih.gov During infusion, plasma levels of BIBP 3226 reach a plateau within 20 minutes. nih.gov

Microinjection techniques, particularly intracerebroventricular (i.c.v.) injections, have been employed in smaller animal models like mice and rats to investigate the central effects of BIBP 3226. For instance, i.c.v. administration of BIBP 3226 was shown to antagonize the hypothermic effects induced by neuropeptide FF (NPFF) and neuropeptide VF (NPVF). nih.gov It also prevented the anti-morphine actions of NPFF in the mouse tail-flick assay. nih.gov In anesthetized rats, intravenous administration of BIBP 3226 significantly reduced the increase in mean arterial blood pressure caused by NPFF and NPVF. nih.gov These studies highlight the utility of BIBP 3226 as a mixed antagonist of NPY Y1 and NPFF receptors in vivo. nih.gov

Table 2: In Vivo Studies with BIBP 3226

Animal Model Administration Technique Key Findings Reference
Pig Intravenous Infusion Short plasma half-life (α-phase: 2.0 min, β-phase: 20.1 min). Dose-dependently antagonizes vascular responses to endogenous and exogenous NPY. nih.gov
Mouse Intracerebroventricular (i.c.v.) Injection Antagonized hypothermic effects of NPFF and NPVF. Prevented anti-morphine actions of NPFF. nih.gov

Development and Application of Labeled Ligands for Imaging Studies

The development of labeled ligands derived from or related to BIBP 3226 is a significant area of research, aimed at enabling in vivo imaging of NPY Y1 receptors. This has led to the synthesis of radiolabeled analogues for use in positron emission tomography (PET). uni-regensburg.de

PET imaging with radiolabeled ligands allows for the non-invasive visualization and quantification of NPY Y1 receptors in vivo. In studies involving breast cancer, which can have an abundance of NPY receptors, PET imaging is a valuable tool. researchgate.netnih.gov For example, using an 18F-labeled NPY analogue, in vitro autoradiography on MCF-7 tumor slices demonstrated high specific binding to Y1 receptors. acs.org This binding was significantly reduced in the presence of BIBP 3226, confirming the specificity of the radiotracer for the Y1 receptor. acs.org

In vivo PET imaging studies in mice with breast cancer xenografts have shown the potential of these radiolabeled probes. nih.gov While not directly imaging with a labeled BIBP 3226, these studies use it as a competitive antagonist to validate the specificity of the imaging agent for the Y1 receptor. acs.org The development of such radiopharmaceuticals holds promise for the diagnosis of tumors that overexpress NPY receptors. researchgate.net

Chromatographic and Spectroscopic Methods for Quantification in Research Samples

Sensitive and accurate quantification of BIBP 3226 in biological samples is crucial for pharmacokinetic studies and for determining its concentration in in vitro and in vivo experiments. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for this purpose. ipp.ptnih.govresearchgate.net This method allows for the determination of BIBP 3226 in cell extracts and supernatant culture media at very low concentrations. nih.govresearchgate.net

The chromatographic separation is typically achieved using a reversed-phase C8 column with an isocratic elution mobile phase consisting of acetonitrile (B52724) and water with formic acid. ipp.ptnih.gov Detection is performed using a mass spectrometer in positive ionization mode, with data acquired in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for high selectivity and sensitivity. ipp.ptnih.govresearchgate.net This method has demonstrated linearity over a concentration range of 0.25 to 30 ng/mL, with limits of detection (LOD) and quantification (LOQ) as low as 0.1 pg and 0.3 pg, respectively, in cell extracts. nih.gov This level of sensitivity is essential for applications such as cellular internalization assays. ipp.pt For instance, this method was used to show that the amount of BIBP 3226 in breast cancer cells (MCF7) was significantly higher than in bone marrow cells, providing an indirect measure of NPY Y1 receptor expression. nih.govresearchgate.net

Table 3: HPLC-MS/MS Method Parameters for BIBP 3226 Quantification

Parameter Description Reference
Chromatography Reversed-phase Kinetex® core-shell C8 column nih.govresearchgate.net
Mobile Phase Acetonitrile and water (30:70, v/v) with 0.1% (v/v) formic acid ipp.ptnih.govresearchgate.net
Elution Mode Isocratic ipp.ptnih.govresearchgate.net
Detection Triple quadrupole-tandem mass spectrometry (MS/MS) ipp.pt
Ionization Mode Positive Electrospray Ionization (ESI+) ipp.pt
Data Acquisition Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) ipp.ptnih.govresearchgate.net
Linear Range 0.25 to 30 ng/mL nih.govresearchgate.net
LOD (in cell extracts) 0.1 pg nih.gov

| LOQ (in cell extracts) | 0.3 pg | nih.gov |

Future Research Directions and Theoretical Implications

Elucidating Novel Roles of NPY Y1 and NPFF Receptors Using BIBP 3226 Trifluoroacetate (B77799)

BIBP 3226 trifluoroacetate is distinguished by its mixed antagonist activity at both the neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. rndsystems.comtocris.comapexbt.com This dual activity, while a consideration for specificity, provides a unique opportunity to probe the integrated or distinct functions of these two receptor systems. Future research can leverage BIBP 3226 as a tool to dissect the physiological processes where both Y1 and NPFF receptors are co-expressed and potentially co-function.

Initial studies using BIBP 3226 revealed anxiogenic-like effects in animal models, providing foundational evidence for the role of the Y1 receptor in anxiety and mood regulation. wikipedia.orgrndsystems.comtocris.com More recent applications have expanded this scope, using the antagonist to implicate Y1 receptors in a wider array of functions. For instance, research on sensory processing has shown that spinal NPY Y1 receptor-expressing neurons are part of an essential pathway for mechanical itch. rndsystems.com In the field of ophthalmology, the use of NPY receptor antagonists has helped demonstrate that activation of these receptors can modulate retinal ganglion cell physiology and offer neuroprotective effects, suggesting a novel therapeutic angle for retinal diseases. rndsystems.comtocris.com Furthermore, studies on addiction have utilized NPY antagonists to show that NPY signaling can inhibit neurons in the extended amygdala, thereby suppressing behaviors like binge alcohol drinking. rndsystems.comtocris.com

By blocking these receptors, BIBP 3226 allows for the functional knockout of their signaling pathways, enabling researchers to elucidate their involvement in a variety of physiological and pathological states.

Table 1: Binding Affinity of BIBP 3226 This interactive table details the inhibitor constant (Ki) values of BIBP 3226 for various neuropeptide receptors, highlighting its high affinity for the rat NPY Y1 receptor and moderate affinity for NPFF receptors.

Receptor TargetKi Value (nM)Species
NPY Y11.1Rat
NPFF279Human
NPFF108Rat
NPY Y2> 1000Rat
NPY Y4> 1000Rat
NPY Y5> 1000Rat
Data sourced from references rndsystems.comtocris.comapexbt.com.

Investigation of Cross-Talk Between NPY and Other Neuropeptide Systems

The central nervous system operates through a complex web of interacting signaling molecules. This compound serves as a critical instrument for dissecting the cross-talk between the NPY system and other neuropeptide networks. By selectively blocking the Y1 receptor, researchers can observe the resulting modulatory effects on other systems, thereby mapping intricate neural circuits.

A significant area of investigation is the interplay between the NPY and the corticotropin-releasing factor (CRF) systems, both of which are central to the stress response. Research has demonstrated that BIBP 3226 can block the Y1-mediated release of corticotropin-releasing hormone, providing direct evidence of this interaction. wikipedia.org Furthermore, studies suggest that NPY signaling can inhibit CRF neurons in the extended amygdala, a key brain region for processing fear and anxiety. rndsystems.comtocris.com

There is also evidence of cross-talk between the NPY system and hypothalamic peptides that regulate energy balance. researchgate.net For example, important fiber tracts connect the arcuate nucleus (a primary site for NPY production) and the paraventricular nucleus, facilitating communication between these two neuropeptide systems. researchgate.net Using antagonists like BIBP 3226 allows for the isolation of specific pathways within these larger networks, helping to clarify how different signals are integrated to control complex behaviors like feeding and stress responses. researchgate.netresearchgate.net Future studies could explore interactions with systems like the orexin (B13118510) and melanocortin pathways to build a more comprehensive model of neuropeptide integration. science.gov

Advanced Structural Biology Approaches for Ligand-Receptor Complexes

A fundamental understanding of how a ligand binds to its receptor is crucial for pharmacology. BIBP 3226 has been instrumental in molecular-level investigations of the NPY Y1 receptor. Advanced structural biology techniques are poised to build upon this foundation, providing high-resolution insights into the ligand-receptor complex.

Pioneering research used site-directed mutagenesis to map the binding site of BIBP 3226 on the human Y1 receptor. nih.gov These studies revealed that the antagonist and the endogenous ligand, NPY, share an overlapping binding pocket. Specifically, mutations at certain amino acid residues (W163, F173, Q219, N283, F286, and D287) reduced the binding of both NPY and BIBP 3226. nih.gov Conversely, the Y211A mutation abolished BIBP 3226 binding while leaving NPY affinity intact, highlighting a key difference in their interaction with the receptor. nih.gov

Future research will likely employ techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography to determine the high-resolution structure of BIBP 3226, or next-generation antagonists, bound to the Y1 receptor. Such studies would provide a precise, atom-level picture of the molecular interactions, revealing the conformational changes the receptor undergoes upon antagonist binding. This structural information is invaluable for the rational design of new molecules with improved affinity and selectivity, and for understanding the mechanics of G protein-coupled receptor (GPCR) signaling. dokumen.pubuzh.ch

Development of Next-Generation Antagonists with Refined Pharmacological Profiles

As the first non-peptide antagonist for the Y1 receptor, BIBP 3226 served as a crucial lead compound and a benchmark for the development of improved antagonists. wikipedia.org While effective, its dual activity at NPFF receptors and its specific physicochemical properties created a clear rationale for designing next-generation molecules with more refined pharmacological profiles. wikipedia.orgrndsystems.com

The development of subsequent antagonists has focused on enhancing selectivity and optimizing drug-like properties. For example, compounds like BIBO 3304 were developed as highly selective NPY Y1 receptor antagonists, removing the confounding NPFF activity. rndsystems.comtocris.com Other research efforts have focused on different NPY receptor subtypes, leading to potent and selective antagonists for the Y5 receptor (e.g., L-152,804) and the Y2 receptor (e.g., BIIE 0246). rndsystems.comtocris.com The development of J-115814 provided another potent and selective Y1 antagonist that could act on brain receptors even when administered peripherally. researchgate.net

The trajectory of antagonist development, starting from BIBP 3226, illustrates a classic theme in drug discovery: the iterative refinement of a chemical scaffold to achieve greater target specificity and better in vivo activity. Future research will continue this trend, likely incorporating advanced computational modeling and structural biology insights to design antagonists with precisely tailored properties for specific therapeutic applications. dokumen.pub

Contribution of this compound to Basic Neuroscience and Physiology Paradigms

The introduction of this compound fundamentally advanced basic research in neuroscience and physiology by providing a tool to pharmacologically probe the NPY Y1 receptor. Its use has been central to validating the role of this receptor in a wide range of biological processes.

Before the availability of selective antagonists, the specific functions of the various NPY receptor subtypes were difficult to disentangle. BIBP 3226 allowed researchers to confirm that the Y1 receptor, specifically, is involved in the regulation of appetite, anxiety, and cardiovascular function. nih.govwikipedia.org For example, its ability to block NPY-induced feeding was a key piece of evidence supporting the Y1 receptor's role in energy homeostasis. nih.gov Similarly, its use in models of anxiety helped establish the anxiolytic role of NPY acting through Y1 receptors. wikipedia.org

More broadly, BIBP 3226 has contributed to our understanding of G protein-coupled receptor biology and the role of neuropeptides as key modulators of complex behaviors. It has been used in studies investigating everything from bone metabolism, where Y1 receptor blockade was shown to increase bone mass, to synaptic plasticity and memory. rndsystems.comnih.gov The body of work enabled by BIBP 3226 has solidified the NPY Y1 receptor as a significant drug target and has paved the way for more nuanced investigations into the physiology of the NPY system.

Q & A

Q. How do I determine the receptor specificity and binding affinity of BIBP 3226 trifluoroacetate in experimental systems?

BIBP 3226 is a mixed non-peptide antagonist targeting neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its receptor selectivity is quantified using Ki values: 1.1 nM for rat NPY Y1 (rNPY Y1), 79 nM for human NPFF2 (hNPFF2), and 108 nM for rat NPFF (rNPFF). For other receptors (rNPY Y2, Y4, Y5), Ki values exceed 1000 nM, confirming selectivity . To validate receptor interactions, use competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-NPY for Y1 receptors) and ensure cross-reactivity testing against related receptors.

Q. What are the recommended storage conditions and solubility protocols for this compound?

Store lyophilized powder at -20°C for long-term stability. For in vitro studies, reconstitute in DMSO at <1 mg/mL (due to limited aqueous solubility). In solvent, store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles to prevent degradation . For in vivo administration (e.g., intracerebroventricular [i.c.v.] in mice), dissolve in ACSF with 10% DMSO and filter (0.22 µm) to ensure sterility .

Q. How should I design behavioral studies to assess BIBP 3226's effects on anxiety-like behavior?

BIBP 3226 exhibits anxiogenic-like effects in rats via i.c.v. administration (10 nmol/rat). Use validated models like the elevated plus maze or open field test. Control for dose-dependent effects (e.g., 0.1–1 µM) and compare with NPY Y1 receptor agonists to confirm antagonist activity. Note that species-specific responses may occur; for example, mice show differential anxiety modulation depending on administration route .

Q. What experimental models are suitable for studying BIBP 3226's vascular effects?

Canine splenic artery models are well-established for evaluating frequency-dependent vasoconstriction. Use electrical stimulation (10V, 1 ms pulse duration) at 1–10 Hz to induce biphasic contractions. BIBP 3226 (0.1–1 µM) selectively inhibits the second contraction phase at low frequencies (1–4 Hz) via NPY Y1 receptor antagonism. Include controls with α1-adrenergic blockers (e.g., prazosin) to isolate NPY-mediated effects .

Advanced Research Questions

Q. How do I resolve contradictions in BIBP 3226's frequency-dependent inhibition of vasoconstriction?

In canine splenic arteries, BIBP 3226 suppresses the second contraction phase by 63% at 1 Hz but only 30% at 10 Hz. This frequency dependence suggests NPY Y1 receptors dominate low-frequency neurotransmission, while α1-adrenergic mechanisms prevail at higher frequencies. To validate, combine BIBP 3226 with α1-adrenergic (prazosin) or purinergic (ab-m ATP) inhibitors. For example, ab-m ATP eliminates residual contractions post-BIBP 3226 treatment at 1 Hz but not 10 Hz, confirming dual signaling pathways .

Q. What methodologies can elucidate BIBP 3226's role in NPY-NA co-transmission?

Use sympathetic nerve stimulation in isolated vessels with pharmacological dissection:

  • Apply BIBP 3226 to block NPY Y1 receptors.
  • Add ab-m ATP to inhibit purinergic signaling.
  • Use prazosin to block α1-adrenergic receptors. At 1 Hz, BIBP 3226 + ab-m ATP abolishes contractions, whereas at 10 Hz, prazosin is required for full inhibition. This approach reveals NPY's role as a co-transmitter with norepinephrine (NA) in low-frequency responses .

Q. How should I interpret conflicting results in behavioral studies (anxiogenic vs. anxiolytic effects)?

Discrepancies may arise from species differences (rat vs. mouse), administration routes (i.c.v. vs. systemic), or receptor cross-talk. For example, NPFF receptor antagonism (Ki = 79–108 nM) may counteract Y1-mediated anxiogenic effects in certain models. Include receptor-specific agonists/antagonists (e.g., NPY Y5 antagonist CGP 71683) to dissect contributions of off-target receptors .

Q. What strategies optimize BIBP 3226's stability in long-term pharmacological studies?

Thermal decomposition studies show BIBP 3226’s apparent activation energy is ~150 kJ/mol. For transport or storage, maintain temperatures <50°C and avoid bulk quantities (>10 kg) to prevent thermal runaway. Use differential scanning calorimetry (DSC) to assess batch-specific stability and avoid prolonged exposure to solvents like DMSO, which may accelerate degradation .

Key Considerations

  • Cross-reactivity : Validate BIBP 3226’s selectivity in systems co-expressing NPY Y2/Y4/Y5 or NPFF1 receptors.
  • Species-specificity : Rat models show clearer anxiogenic effects than mice .
  • Solubility limits : Use DMSO concentrations ≤10% for in vivo work to minimize toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.